molecular formula C7H9ClN2O B8280075 2-Chloro-5-(ethoxymethyl)pyrimidine

2-Chloro-5-(ethoxymethyl)pyrimidine

Cat. No.: B8280075
M. Wt: 172.61 g/mol
InChI Key: YVOHRTVLSJAYRU-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethoxymethyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at the 2-position and an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The ethoxymethyl substituent introduces both steric bulk and moderate electron-donating properties (via the ether oxygen), influencing reactivity and molecular interactions.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-chloro-5-(ethoxymethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3

InChI Key

YVOHRTVLSJAYRU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C(N=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Electronic and Steric Properties

Substituents at the 5-position of the pyrimidine ring significantly alter electronic and steric profiles, impacting reactivity and applications. Below is a comparative analysis of key analogs:

Compound Substituent at C5 Molecular Weight (g/mol) Key Properties References
2-Chloro-5-(ethoxymethyl)pyrimidine -CH₂-O-CH₂CH₃ ~186.6 (calculated) Moderate electron donation via ether oxygen; steric bulk from ethoxymethyl group. N/A
2-Chloro-5-methoxypyrimidine -OCH₃ 158.58 Stronger electron donation (methoxy group); smaller steric profile.
2-Chloro-5-(difluoromethoxy)pyrimidine -O-CF₂H 180.54 Electron-withdrawing due to fluorine; enhanced lipophilicity.
2-Chloro-5-ethylpyrimidine -CH₂CH₃ 156.62 Electron-donating (alkyl group); minimal steric hindrance.
2-Chloro-5-(tert-butyl)pyrimidine -C(CH₃)₃ 170.64 High steric bulk; electron-donating but less reactive due to hindered access.
2-Chloro-5-(chloromethyl)pyrimidine -CH₂Cl 163.00 Electron-withdrawing; reactive site for nucleophilic substitution.

Key Observations :

  • Electron Effects : Methoxy and ethoxymethyl groups donate electrons via resonance, enhancing nucleophilic aromatic substitution (NAS) reactivity at the 2-chloro position. In contrast, difluoromethoxy and chloromethyl groups withdraw electrons, reducing NAS rates .
  • Steric Impact : Bulky substituents like tert-butyl hinder reactions at adjacent positions, whereas smaller groups (e.g., ethyl, methoxy) allow greater accessibility .
2-Chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine
  • Application : Model molecule for positron-emission tomography (PET) tracers due to its stable heterocyclic core and modifiable substituents .
2-Chloro-5-(phenylmethoxy)pyrimidine
  • Application : Intermediate in synthesizing kinase inhibitors. The benzyloxy group enhances binding to hydrophobic enzyme pockets .
2-Chloro-5-(4-methoxyphenyl)pyrimidine
  • Properties : Melting point = 129°C; predicted pKa = -1.46 (highly acidic due to electron-withdrawing chlorine and aryl group) .

Physical Properties and Stability

  • Thermal Stability : Methoxy and ethoxymethyl derivatives generally exhibit higher thermal stability compared to chloromethyl analogs, which may decompose at elevated temperatures .
  • Solubility : Ethoxymethyl and difluoromethoxy groups enhance solubility in organic solvents, while tert-butyl derivatives are more lipophilic .

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